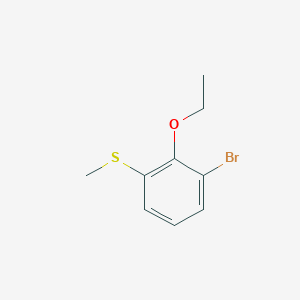

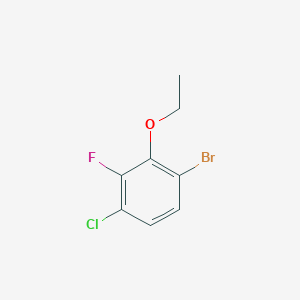

1-Bromo-4-chloro-2-ethoxy-3-fluorobenzene

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

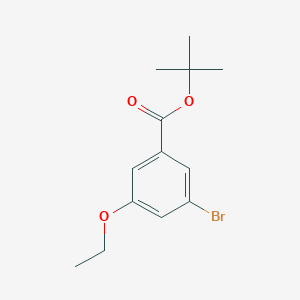

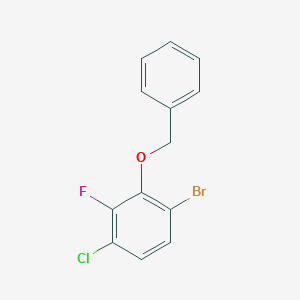

1-Bromo-4-chloro-2-ethoxy-3-fluorobenzene is a compound with the CAS Number: 2379321-24-9 . It has a molecular weight of 253.5 . The compound is a liquid at room temperature .

Molecular Structure Analysis

The InChI code for 1-Bromo-4-chloro-2-ethoxy-3-fluorobenzene is 1S/C8H7BrClFO/c1-2-12-8-5(9)3-4-6(10)7(8)11/h3-4H,2H2,1H3 . This indicates the specific arrangement of atoms in the molecule.Physical And Chemical Properties Analysis

1-Bromo-4-chloro-2-ethoxy-3-fluorobenzene is a liquid at room temperature . It has a molecular weight of 253.5 .Scientific Research Applications

Preparation of Benzonorbornadiene Derivatives

1-Bromo-4-chloro-2-ethoxy-3-fluorobenzene can be used in the preparation of benzonorbornadiene derivatives . These derivatives have a wide range of applications in organic synthesis, particularly in Diels-Alder reactions.

Synthesis of IKK2 Inhibitors

This compound can also be used as a starting material in the multi-step synthesis of AZD3264 , an IKK2 (inhibitor of nuclear factor κ-B kinase-2) inhibitor. IKK2 inhibitors have potential applications in the treatment of inflammatory diseases and cancer.

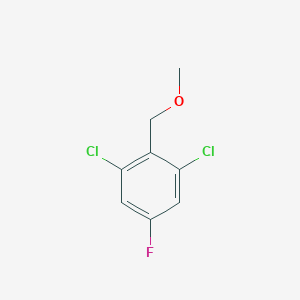

Reactions at the Benzylic Position

The compound can undergo reactions at the benzylic position . These reactions include free radical bromination, nucleophilic substitution, and oxidation. The products of these reactions can be used in further synthetic transformations.

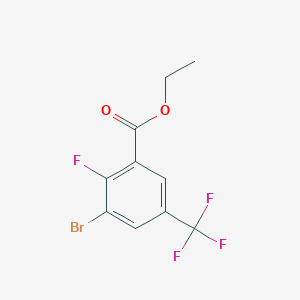

Suzuki-Miyaura Coupling Reactions

Although not directly mentioned for the exact compound, 1-Bromo-4-fluorobenzene, a similar compound, is commonly used in the Suzuki-Miyaura coupling reaction to form carbon-carbon bonds . It’s plausible that 1-Bromo-4-chloro-2-ethoxy-3-fluorobenzene could be used in a similar manner.

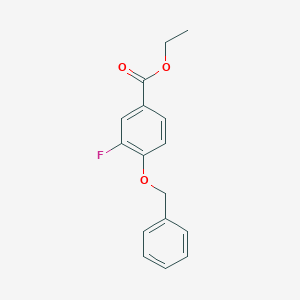

Synthesis of Anti-Inflammatory Drugs

The compound has been used in the design, synthesis, and structure-activity relationship studies of novel and diverse cyclooxygenase-2 inhibitors as anti-inflammatory drugs .

Multistep Synthesis

1-Bromo-4-chloro-2-ethoxy-3-fluorobenzene could potentially be used in multistep synthesis processes . These processes often involve a series of reactions to transform a simple starting material into a complex final product.

Safety and Hazards

Mechanism of Action

Target of Action

It’s known that halogenated benzenes often participate in reactions at the benzylic position .

Mode of Action

1-Bromo-4-chloro-2-ethoxy-3-fluorobenzene, being a polyhalo substituted benzene, can undergo various reactions. For instance, it can participate in Suzuki coupling , a type of cross-coupling reaction, with 2-cyanoarylboronic esters to form the corresponding biphenyls . This reaction involves the palladium-catalyzed cross-coupling between organoboron compounds and organic halides .

Biochemical Pathways

The Suzuki-Miyaura coupling reaction is a key biochemical pathway involving 1-Bromo-4-chloro-2-ethoxy-3-fluorobenzene. This reaction leads to the formation of biphenyls, which are precursors for synthesizing 6-substituted phenanthridines .

Result of Action

The result of the action of 1-Bromo-4-chloro-2-ethoxy-3-fluorobenzene is the formation of biphenyls via the Suzuki-Miyaura coupling reaction . These biphenyls can further be used to synthesize 6-substituted phenanthridines .

properties

IUPAC Name |

1-bromo-4-chloro-2-ethoxy-3-fluorobenzene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrClFO/c1-2-12-8-5(9)3-4-6(10)7(8)11/h3-4H,2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWFUGVNYLHBHJI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC(=C1F)Cl)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrClFO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.49 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Bromo-4-chloro-2-ethoxy-3-fluorobenzene | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.